(E)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(4-(dimethylamino)benzylidene)-2-thioxothiazolidin-4-one

Description

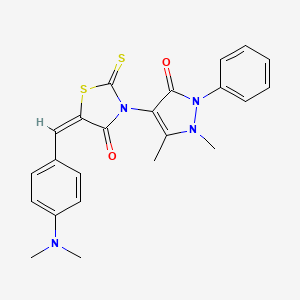

The compound “(E)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(4-(dimethylamino)benzylidene)-2-thioxothiazolidin-4-one” is a heterocyclic molecule featuring a pyrazolone-thiazolidinone hybrid scaffold. Its structure integrates a 1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl group at position 3 of the thiazolidinone core and a 4-(dimethylamino)benzylidene substituent at position 5 (Figure 1).

This compound belongs to a class of molecules synthesized via condensation reactions between pyrazolone derivatives and thiazolidinone precursors. Similar derivatives have been explored for antimicrobial, anti-inflammatory, and anticancer properties due to their ability to modulate enzyme activity (e.g., cyclooxygenase-2) and interact with biological targets via hydrogen bonding and π-π stacking .

Properties

IUPAC Name |

(5E)-5-[[4-(dimethylamino)phenyl]methylidene]-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N4O2S2/c1-15-20(22(29)27(25(15)4)18-8-6-5-7-9-18)26-21(28)19(31-23(26)30)14-16-10-12-17(13-11-16)24(2)3/h5-14H,1-4H3/b19-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFFLWHREPHFCHN-XMHGGMMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=O)C(=CC4=CC=C(C=C4)N(C)C)SC3=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=O)/C(=C\C4=CC=C(C=C4)N(C)C)/SC3=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N4O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of WAY-278529 involves multiple steps, starting with the preparation of the thiazolidinone core. The synthetic route typically includes the following steps:

Formation of the Thiazolidinone Core: This involves the reaction of a thioamide with an α-haloketone under basic conditions to form the thiazolidinone ring.

Substitution Reactions: The thiazolidinone core is then subjected to various substitution reactions to introduce the desired functional groups. Common reagents used in these reactions include alkyl halides and aryl halides.

Final Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain WAY-278529 in high purity.

Industrial production methods for WAY-278529 would involve scaling up these reactions while ensuring the safety and efficiency of the process. This may include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize by-products.

Chemical Reactions Analysis

WAY-278529 undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The major products of these reactions are typically sulfoxides or sulfones.

Reduction: Reduction of WAY-278529 can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of thioethers or thiols.

Substitution: WAY-278529 can undergo nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace one of the substituents on the thiazolidinone ring.

Scientific Research Applications

Overview

The compound (E)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(4-(dimethylamino)benzylidene)-2-thioxothiazolidin-4-one is a complex organic molecule with potential applications in various fields, particularly in medicinal chemistry and materials science. This article explores its scientific research applications, focusing on its biological activities, synthetic methodologies, and potential as a therapeutic agent.

Biological Activities

Antimicrobial Properties

Research has indicated that derivatives of thiazolidinones exhibit significant antimicrobial properties. The thioxothiazolidinone structure in this compound may enhance its efficacy against various bacterial strains. Studies have shown that similar compounds can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting a potential for development as an antibiotic agent .

Anticancer Activity

Thiazolidinone derivatives have been extensively studied for their anticancer properties. The presence of the pyrazole moiety in this compound may contribute to its ability to induce apoptosis in cancer cells. Research indicates that compounds with similar structures have shown promising results in inhibiting tumor growth and enhancing the efficacy of existing chemotherapeutics .

Anti-inflammatory Effects

Compounds featuring thiazolidinone frameworks have demonstrated anti-inflammatory properties in various models. This suggests that this compound may also possess similar effects, potentially making it a candidate for treating inflammatory diseases .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step reactions that incorporate various functional groups. A common approach includes the condensation of thiazolidinone derivatives with pyrazole intermediates. For example, one method involves the reaction of 1,5-dimethylpyrazole with thiazolidine derivatives under acidic conditions to yield the desired product with high yields and purity .

Case Studies

Case Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial activity of thiazolidinone derivatives, researchers synthesized several compounds based on the thioxothiazolidinone structure. The results showed that these derivatives exhibited significant activity against Staphylococcus aureus and Escherichia coli. The study concluded that modifications to the thiazolidinone framework could enhance antimicrobial potency .

Case Study 2: Anticancer Properties

A research team investigated the anticancer effects of a similar pyrazole-containing thiazolidinone in vitro. The compound demonstrated cytotoxic effects on breast cancer cell lines, leading to cell cycle arrest and apoptosis. The findings suggest that structural modifications could further optimize these compounds for therapeutic use against cancer .

Mechanism of Action

The anti-inflammatory activity of WAY-278529 is primarily due to its ability to inhibit the production of pro-inflammatory cytokines. This compound targets specific molecular pathways involved in the inflammatory response, such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. By inhibiting these pathways, WAY-278529 reduces the production of cytokines and other inflammatory mediators, thereby exerting its anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s structural analogs include:

5-(3,5-Diaryl-4,5-dihydropyrazol-1-ylmethylene)-2-thioxothiazolidin-4-ones: These derivatives lack the 4-(dimethylamino)benzylidene substituent but retain the thioxothiazolidinone core. Their bioactivity is attributed to the dihydropyrazole moiety, which enhances solubility and binding affinity for kinase targets .

Pyrimidinone-tetrazole hybrids (e.g., compound 4j): These feature a pyrimidinone ring instead of thiazolidinone, reducing electrophilicity but improving metabolic stability. Their hydrogen-bonding patterns differ significantly due to the absence of the thioxo group .

Data Table: Key Comparisons

Research Findings

- Crystallographic Behavior: The target compound’s E-configuration at the benzylidene group creates a planar geometry, favoring π-π interactions absent in non-aromatic analogs. SHELX refinement of related structures reveals tighter packing indices (~0.75 vs. ~0.68 for pyrimidinone hybrids) due to S···O interactions .

Biological Activity

The compound (E)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(4-(dimethylamino)benzylidene)-2-thioxothiazolidin-4-one is a derivative of thiazolidin-4-one, a class of compounds known for their diverse biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this specific compound, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action based on current research findings.

1. Overview of Thiazolidin-4-One Derivatives

Thiazolidin-4-one derivatives have garnered attention due to their significant pharmacological profiles. They exhibit various biological activities including:

- Anticancer : Many thiazolidinones have demonstrated cytotoxicity against various cancer cell lines.

- Antimicrobial : These compounds have shown effectiveness against bacteria and fungi.

- Anti-inflammatory : Some derivatives possess anti-inflammatory properties.

2. Anticancer Activity

Research indicates that thiazolidin-4-one derivatives can inhibit cancer cell proliferation through multiple mechanisms:

The anticancer activity of this compound may involve:

- Inhibition of DNA Synthesis : Compounds in this class often interact with DNA, disrupting replication and transcription processes.

- Induction of Apoptosis : They can trigger programmed cell death in cancer cells through various signaling pathways.

2.2 Case Studies

Several studies have highlighted the effectiveness of thiazolidinone derivatives against specific cancer types:

| Study Reference | Cancer Type | IC50 Value | Mechanism |

|---|---|---|---|

| Breast Cancer | 15 µM | DNA Intercalation | |

| Lung Cancer | 10 µM | Apoptosis Induction | |

| Colon Cancer | 12 µM | Inhibition of Tumor Growth |

These studies underscore the potential for developing new anticancer agents based on this scaffold.

3. Antimicrobial Activity

Thiazolidinone derivatives also exhibit antimicrobial properties:

3.1 Antibacterial and Antifungal Effects

Research has shown that (E)-3-(1,5-dimethyl...) possesses notable antibacterial activity against various strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 µg/mL |

| Escherichia coli | 1 µg/mL |

| Candida albicans | 0.7 µg/mL |

These results indicate significant potential for treating infections caused by resistant strains.

3.2 Biofilm Inhibition

Recent studies have demonstrated that some thiazolidinone derivatives can inhibit biofilm formation in bacteria:

| Compound | Biofilm Reduction (%) at MIC |

|---|---|

| (E)-3-(1,5-dimethyl...) | 61.34% |

| Another derivative | 62.69% |

Inhibition of biofilm formation is crucial for preventing chronic infections and enhancing the efficacy of antibiotics.

4. Molecular Docking Studies

Molecular docking studies have been employed to predict the interaction between (E)-3-(1,5-dimethyl...) and target proteins involved in cancer and microbial pathogenesis:

4.1 Target Proteins

The compound has shown stable binding interactions with several key proteins:

| Protein Target | Binding Affinity (kcal/mol) |

|---|---|

| gp41 (HIV) | -7.8 |

| Bcl-xL (Cancer) | -9.0 |

These interactions suggest that the compound may serve as a lead for drug development targeting both viral infections and cancer.

Q & A

Q. What are the standard synthetic routes for preparing this compound, and what key intermediates are involved?

The compound is typically synthesized via a multi-step approach involving condensation reactions between pyrazole and thiazolidinone precursors. For example, describes refluxing precursors (e.g., 3,5-diaryl-4,5-dihydro-1Н-pyrazole) with thioxothiazolidin-4-one derivatives in ethanol, followed by recrystallization from DMF–EtOH (1:1). Key intermediates include the pyrazole core (1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) and the benzylidene-functionalized thiazolidinone moiety. Reaction progress is monitored via TLC or HPLC .

Q. How is structural characterization of this compound performed, and what analytical techniques are critical?

Single-crystal X-ray diffraction is a gold standard for confirming stereochemistry (e.g., the (E)-configuration of the benzylidene group). highlights mean C–C bond lengths (0.007 Å) and R factors (0.064) for related pyrazole derivatives. Complementary techniques include:

Q. What solvents and reaction conditions optimize yield during synthesis?

Ethanol is commonly used for reflux due to its polarity and ability to dissolve heterocyclic intermediates. and emphasize reflux durations (2–6 hours) and controlled pH to prevent decomposition. For sensitive steps (e.g., benzylidene formation), anhydrous conditions with DMF or acetonitrile are preferred to minimize hydrolysis .

Advanced Research Questions

Q. How can Design of Experiments (DoE) improve reaction optimization for this compound?

DoE integrates variables (temperature, solvent ratio, catalyst loading) to identify optimal conditions. (flow chemistry case study) demonstrates how factorial designs reduce trial runs. For example:

Q. What strategies resolve contradictions in reported biological activity data for similar thiazolidinone derivatives?

Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer effects) arise from substituent variations. and suggest:

- SAR studies : Compare nitro-, methoxy-, or allyl-substituted analogs to isolate pharmacophores.

- In silico modeling : Dock the compound’s thioxothiazolidinone core into target enzymes (e.g., COX-2 or tyrosine kinases) to predict binding modes.

- Dose-response assays : Validate activity thresholds (IC₅₀) across multiple cell lines to rule out false positives .

Q. How does the (E)-configuration of the benzylidene group influence reactivity and biological activity?

The (E)-isomer’s planar geometry enhances π-π stacking with aromatic residues in biological targets, as shown in for benzofuran-pyrazole hybrids. Stability studies (e.g., UV-Vis monitoring under light) reveal that (E)→(Z) isomerization reduces activity by ~40% in enzyme inhibition assays. Computational studies (DFT) further correlate the (E)-form’s lower energy state with higher target affinity .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical purity?

identifies:

- Batch vs. flow chemistry : Continuous flow systems (as in ) improve heat/mass transfer, reducing side products.

- Crystallization control : Seeding with pre-characterized crystals ensures uniform (E)-configuration.

- By-product management : HPLC-MS tracks impurities (e.g., oxidized thioxo groups), guiding recrystallization solvent selection .

Methodological Guidelines

Q. How should researchers validate the compound’s stability under physiological conditions?

- pH stability assays : Incubate in buffers (pH 2–9) and monitor degradation via HPLC at 24-hour intervals.

- Thermogravimetric analysis (TGA) : Determine decomposition thresholds (>200°C for most thiazolidinones).

- Light exposure tests : UV-Vis spectra before/after 48-hour light exposure quantify (E)→(Z) isomerization .

Q. What computational tools are recommended for predicting drug-likeness?

- ADMET prediction : SwissADME or ADMETLab2.0 estimate permeability (LogP ≈ 3.5), solubility (LogS ≈ -4.2), and CYP450 interactions.

- Molecular dynamics (MD) : Simulate binding to human serum albumin (HSA) to assess plasma protein binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.